N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
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Overview
Description
N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features an oxalamide core, which is known for its versatility in forming hydrogen bonds and its stability under various conditions. The presence of acetamidophenyl and methoxyphenyl groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include:
Formation of the acetamidophenyl intermediate: This step involves the acetylation of aniline derivatives to form the acetamidophenyl group.
Cyclopentylmethanol derivative synthesis: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction, followed by cyclization to form the cyclopentylmethanol derivative.
Oxalamide formation: The final step involves the coupling of the acetamidophenyl and cyclopentylmethanol intermediates with oxalyl chloride under controlled conditions to form the desired oxalamide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamidophenyl or methoxyphenyl groups, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the oxalamide bond, yielding the corresponding amines and carboxylic acids.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Scientific Research Applications
N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The acetamidophenyl and methoxyphenyl groups contribute to its binding affinity and specificity, allowing it to influence various biochemical pathways.
Comparison with Similar Compounds
N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can be compared with similar compounds such as:
N1-(3-acetamidophenyl)-N2-(cyclopentylmethyl)oxalamide: Lacks the methoxy group, resulting in different reactivity and binding properties.
N1-(4-methoxyphenyl)-N2-(cyclopentylmethyl)oxalamide: Lacks the acetamidophenyl group, affecting its hydrogen bonding capabilities.
N1-(3-acetamidophenyl)-N2-(phenylmethyl)oxalamide: Lacks the cyclopentyl group, altering its steric and electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-16(27)25-18-6-5-7-19(14-18)26-22(29)21(28)24-15-23(12-3-4-13-23)17-8-10-20(30-2)11-9-17/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,24,28)(H,25,27)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZHKTFFRFRFBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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